1,4-Benzodioxane

Vue d'ensemble

Description

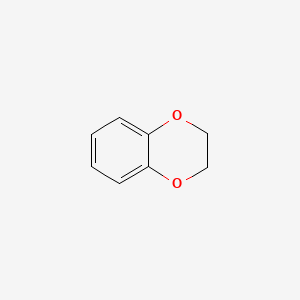

1,4-Benzodioxane is an organic compound with the molecular formula C8H6O2. It is a heterocyclic compound containing two oxygen atoms at the 1 and 4 positions of the benzene ring. This compound is a colorless, flammable liquid with a sweet, musty odor. It is a common industrial chemical and is used as a solvent in a variety of applications, such as in the production of pharmaceuticals, dyes, and perfumes. It is also used as a fuel additive and as a stabilizer for some polymers.

Applications De Recherche Scientifique

Activités hépatoprotectrices

Les lignanes 1,4-benzodioxane, en particulier celles dérivées de l'extrait de chardon-Marie, ont été largement étudiées pour leurs propriétés hépatoprotectrices. La silybine, un flavonolignane this compound majeur, est connue pour protéger les cellules hépatiques des toxines et du stress oxydatif {svg_1}.

Activité anticancéreuse

Des recherches ont montré que certains composés this compound présentent des propriétés anticancéreuses. Ces composés peuvent interférer avec la prolifération des cellules cancéreuses et peuvent induire l'apoptose dans diverses lignées de cellules cancéreuses {svg_2}.

Activité neurotrophique (ChAT)

Les dérivés du this compound ont été étudiés pour leurs activités neurotrophiques, en particulier leur capacité à induire l'activité de la choline acétyltransférase (ChAT). Cette enzyme est cruciale pour la synthèse du neurotransmetteur acétylcholine, qui est important pour la mémoire et l'apprentissage {svg_3}.

Mécanisme D'action

Target of Action

1,4-Benzodioxane is a lignan-derived natural product that exhibits a diverse array of biological activities . It has been shown to have significant interactions with various targets, including Gram-negative bacteria strains . The compound’s primary targets are believed to be associated with its antimicrobial activity .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, it has been found to demonstrate higher antibacterial activity against Gram-negative bacteria strains than Gram-positive bacteria strains . The compound’s interaction with its targets is believed to inhibit their normal function, thereby exerting its biological effects .

Biochemical Pathways

This compound oxyneolignans are believed to be formed by the phenolic coupling of two C6C3 units through a three-step process . This process involves (A) enzymatically-promoted phenol oxidation of the two phenylpropane units, (B) O-β coupling of the resulting phenoxy radicals, and © cyclisation of the quinone methide system . These biochemical pathways are crucial for the compound’s biological activity.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of biological activities. For instance, it has been found to exhibit significant antibacterial activity . Additionally, it has been shown to have hepaprotective activities, prostaglandin I2 inducer activity, neurotrophic (ChAT) activity, insecticidal activity, COX-1 and COX-2 inhibition, anti-angiogenic activity, MDR pump inhibition activity, anti-cancer activity, and anti-oxidant activity .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1,4-Benzodioxane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to inhibit the enzyme FtsZ, which is crucial for bacterial cell division . This interaction disrupts the formation of the Z-ring, leading to the inhibition of bacterial cell division. Additionally, this compound has been found to interact with adrenergic and serotoninergic receptors, influencing neurotransmission and exhibiting potential as a therapeutic agent for neurological disorders .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have shown antimicrobial activity by targeting bacterial cell division proteins . In mammalian cells, this compound can modulate neurotransmitter release by interacting with adrenergic and serotoninergic receptors, thereby affecting neuronal signaling and potentially offering therapeutic benefits for conditions such as depression and anxiety .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound derivatives inhibit the FtsZ enzyme by binding to its active site, preventing the polymerization required for bacterial cell division . Additionally, this compound can act as an antagonist at adrenergic and serotoninergic receptors, blocking the binding of natural ligands and modulating receptor activity . These interactions result in altered cellular responses and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of bacterial growth and modulation of neurotransmitter systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound derivatives have shown antimicrobial activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For instance, this compound can undergo hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to specific proteins that influence its localization and accumulation. These interactions are essential for determining the bioavailability and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound derivatives may localize to the endoplasmic reticulum or mitochondria, where they exert their effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBQRQQYDMDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075419 | |

| Record name | 1,4-Benzodioxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

493-09-4 | |

| Record name | 1,4-Benzodioxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzodioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzodioxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-benzodioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZODIOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5YP57PSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 1,4-benzodioxane and what makes it interesting for medicinal chemistry?

A1: this compound is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, making them attractive targets for drug discovery and development.

Q2: Can you provide specific examples of how this compound derivatives interact with their biological targets and their downstream effects?

A2: * α-Adrenergic Antagonists: Certain enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane (WB-4101) exhibit potent competitive antagonism at α-adrenergic receptors, particularly the (2S)-enantiomer, with a pA2 = 9.0. [] This antagonism translates to a relaxation of smooth muscle and a reduction in blood pressure.* Antiviral Activity: Eusiderins A, B, G, and M, deallyl eusiderin A, and nitidanin, this compound neolignans, have demonstrated greater antiviral activity compared to the well-known silybin flavonolignans. [] These compounds appear to exert their antiviral effects through mechanisms distinct from those of the flavonolignans, which possess a chromanone motif not found in the eusiderins.* Acetylcholinesterase Inhibition: Piperazine derivatives containing the this compound moiety have demonstrated inhibitory activity against human acetylcholinesterase. [] These compounds, by inhibiting the breakdown of acetylcholine, could potentially serve as therapeutic agents for Alzheimer's disease.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H8O2, and its molecular weight is 136.15 g/mol.

Q4: Are there any spectroscopic data available to characterize this compound and its derivatives?

A4: Yes, various spectroscopic techniques are employed to characterize this compound derivatives. These include:

- NMR Spectroscopy (1H NMR, 13C NMR, HSQC, HMBC): Used to determine the structure and regiochemistry of synthesized compounds, particularly for differentiating positional isomers. [, , , ]

- IR Spectroscopy (FT-IR): Provides information about functional groups present in the molecule. []

- Mass Spectrometry (LC-MS): Used to determine molecular weight and identify fragments for structural elucidation. []

- Circular Dichroism (CD): Employed to determine the absolute configuration of chiral this compound derivatives, particularly in comparison with natural products. [, ]

Q5: How does the structure of this compound derivatives influence their activity, potency, and selectivity?

A5: Structure-activity relationship (SAR) studies have revealed crucial insights into how modifications to the this compound scaffold affect biological activity:

- Substituent Effects: The type, position, and stereochemistry of substituents on the benzodioxane ring significantly influence its interactions with biological targets, leading to variations in potency and selectivity. [, , ]

- Chirality: Enantiomers of this compound derivatives often display distinct pharmacological profiles. For instance, the (2S)-enantiomer of WB-4101 exhibits significantly higher potency as an α-adrenergic antagonist compared to its (2R)-counterpart. []

- Ring Modifications: Replacing the this compound ring with a less conformationally constrained 1,4-dioxane ring can alter the binding affinity and selectivity towards different receptor systems, such as muscarinic receptors, α-adrenergic receptors, and 5-HT1A receptors. [, ]

Q6: Have any computational chemistry methods been used to study this compound derivatives?

A6: Yes, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed.

- Molecular Docking: Docking studies help predict binding modes and interactions of this compound derivatives with their target proteins, aiding in the rational design of novel compounds. [, ]

- QSAR Modeling: QSAR models correlate the physicochemical properties of this compound derivatives with their biological activities, facilitating the prediction of activities for new compounds and guiding further optimization efforts. []

Q7: What are the known synthetic routes to this compound derivatives?

A7: Several synthetic strategies have been developed, including:

- Condensation Reactions: Reaction of catechol derivatives with 2,3-dibromopropionates in the presence of a base is a common method to construct the this compound ring. [, , ]

- Cyclization Reactions: Chiral 1,4-benzodioxanes can be synthesized through the sulfonylation of optically active triol derivatives followed by base-mediated cyclization. []

- Oxidative Coupling: Silver-catalyzed oxidative coupling of caffeic acid derivatives with suitable coupling partners provides regioselective access to 3-aryl-1,4-benzodioxanes. []

- Asymmetric Synthesis: Chiral auxiliaries, like ephedrine, have been utilized to achieve the asymmetric synthesis of 3-methyl-2-phenyl-1,4-benzodioxanes. []

Q8: Have any enzymatic methods been explored for the synthesis of chiral this compound derivatives?

A8: Yes, biocatalytic approaches employing nitrilases have been successfully utilized for the kinetic resolution of racemic 2-cyano-1,4-benzodioxanes. [] These enzymes catalyze the enantioselective hydrolysis of the nitrile group, yielding optically active this compound-2-carboxylic acids. [, ]

Q9: Are there any challenges associated with the stability and formulation of this compound derivatives?

A9: While specific stability data for all this compound derivatives is not provided in the provided research, general strategies to improve drug stability, solubility, and bioavailability are often applied. These may include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)

![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)

![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)

![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1196874.png)

![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)

![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)

![2-methyl-5-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1196883.png)